molecular formula C15H18ClNO B4637033 N-[(2-methoxynaphthalen-1-yl)methyl]prop-2-en-1-amine;hydrochloride

N-[(2-methoxynaphthalen-1-yl)methyl]prop-2-en-1-amine;hydrochloride

Cat. No.: B4637033
M. Wt: 263.76 g/mol
InChI Key: NDHOXYLKNZGFLV-UHFFFAOYSA-N
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Description

N-[(2-methoxynaphthalen-1-yl)methyl]prop-2-en-1-amine;hydrochloride is a chemical compound that belongs to the class of organic compounds known as naphthalenes. These compounds are characterized by a naphthalene ring system, which is a fused pair of benzene rings. The compound is often used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2-methoxynaphthalen-1-yl)methyl]prop-2-en-1-amine;hydrochloride typically involves the reaction of 2-methoxynaphthalene with prop-2-en-1-amine under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained .

Industrial Production Methods

Industrial production of this compound often involves large-scale chemical reactors where the reactants are combined in precise ratios. The reaction mixture is then subjected to purification processes such as distillation or crystallization to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

N-[(2-methoxynaphthalen-1-yl)methyl]prop-2-en-1-amine;hydrochloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various halogenating agents for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the conditions used. For example, oxidation typically yields naphthoquinones, while reduction yields dihydro derivatives .

Scientific Research Applications

N-[(2-methoxynaphthalen-1-yl)methyl]prop-2-en-1-amine;hydrochloride has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-[(2-methoxynaphthalen-1-yl)methyl]prop-2-en-1-amine;hydrochloride involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes and inhibit their activity, which can lead to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to N-[(2-methoxynaphthalen-1-yl)methyl]prop-2-en-1-amine;hydrochloride include:

Uniqueness

What sets this compound apart from these similar compounds is its specific structural configuration, which imparts unique chemical and biological properties. This makes it particularly valuable in certain research and industrial applications .

Properties

IUPAC Name

N-[(2-methoxynaphthalen-1-yl)methyl]prop-2-en-1-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NO.ClH/c1-3-10-16-11-14-13-7-5-4-6-12(13)8-9-15(14)17-2;/h3-9,16H,1,10-11H2,2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDHOXYLKNZGFLV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C2=CC=CC=C2C=C1)CNCC=C.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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